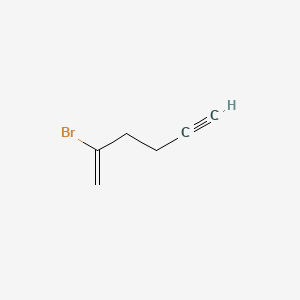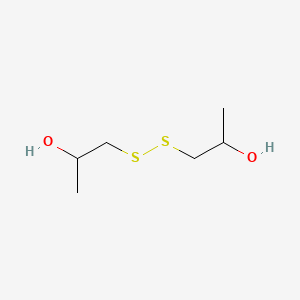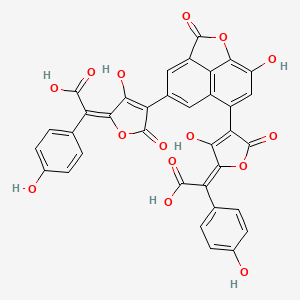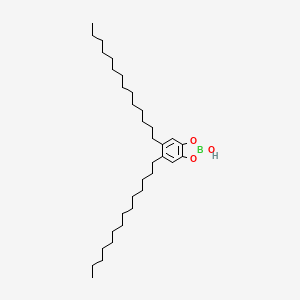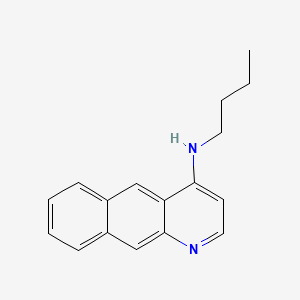
Benzo(g)quinolin-4-amine, N-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(g)quinolin-4-amine, N-butyl- is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a benzene ring fused with a pyridine moiety, with an amine group at the 4th position and a butyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)quinolin-4-amine, N-butyl- can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst .
Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation. This approach has been reported to be rapid and efficient for the synthesis of various quinoline derivatives .
Industrial Production Methods
In industrial settings, the production of Benzo(g)quinolin-4-amine, N-butyl- may involve large-scale synthesis using green chemistry principles. This includes the use of recyclable catalysts, solvent-free reactions, and environmentally friendly conditions such as visible-light-mediated reactions and the use of ionic liquids .
Chemical Reactions Analysis
Types of Reactions
Benzo(g)quinolin-4-amine, N-butyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using Hantzsch esters as stoichiometric reductants.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the amine group.
Common Reagents and Conditions
Oxidation: Titanium dioxide catalyst and oxygen as the oxidant.
Reduction: Hantzsch esters and visible-light-mediated metallaphotoredox catalysis.
Substitution: Various electrophiles such as tosylates and phosphates in the presence of alkyl Grignard reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Deoxygenated quinoline derivatives.
Substitution: Alkylated or arylated quinoline derivatives.
Scientific Research Applications
Benzo(g)quinolin-4-amine, N-butyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(g)quinolin-4-amine, N-butyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Benzo(g)quinolin-4-amine, N-butyl- can be compared with other similar compounds in the quinoline family:
Quinoline: The parent compound with a simpler structure and fewer functional groups.
Quinazoline: Another heterocyclic compound with a similar structure but different functional groups and properties.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
The uniqueness of Benzo(g)quinolin-4-amine, N-butyl- lies in its specific functional groups and the resulting chemical reactivity and applications. Its N-butyl group and amine functionality provide distinct properties that differentiate it from other quinoline derivatives .
Properties
CAS No. |
22773-12-2 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-butylbenzo[g]quinolin-4-amine |
InChI |
InChI=1S/C17H18N2/c1-2-3-9-18-16-8-10-19-17-12-14-7-5-4-6-13(14)11-15(16)17/h4-8,10-12H,2-3,9H2,1H3,(H,18,19) |
InChI Key |
NOXPGLASSZUOJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


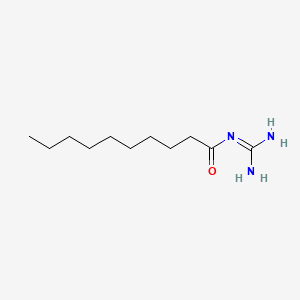
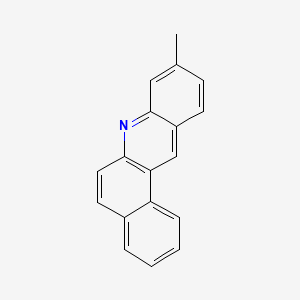
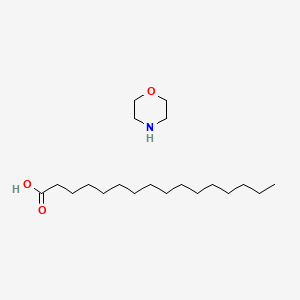
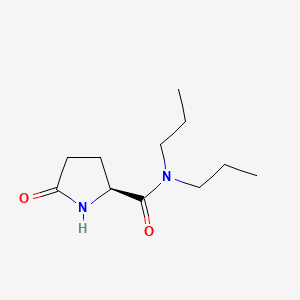



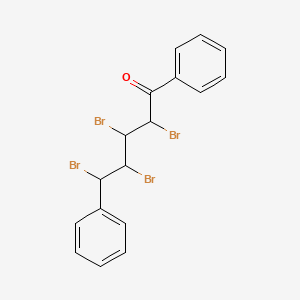
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
